molecular formula C10H11BrO2 B13253627 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde

1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13253627
M. Wt: 243.10 g/mol
InChI Key: INLONSAKTHUBCY-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with a molecular formula of C10H11BrO2. This compound features a cyclobutane ring attached to a carbaldehyde group, with a bromofuran moiety linked via a methylene bridge. It is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated to yield 5-bromofuran.

    Formation of the Methylene Bridge: The bromofuran is then reacted with a suitable methylene donor to form the 5-bromofuran-3-ylmethyl intermediate.

    Cyclobutane Ring Formation: The intermediate is subjected to cyclization reactions to form the cyclobutane ring.

    Introduction of the Carbaldehyde Group: Finally, the cyclobutane derivative is oxidized to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromofuran moiety can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(5-Bromofuran-3-yl)methyl]cyclopentane-1-carbaldehyde

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclobutane vs. cyclopropane or cyclopentane).
  • Reactivity: The ring strain in cyclopropane makes it more reactive compared to cyclobutane and cyclopentane.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11BrO2/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2

InChI Key

INLONSAKTHUBCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=COC(=C2)Br)C=O

Origin of Product

United States

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